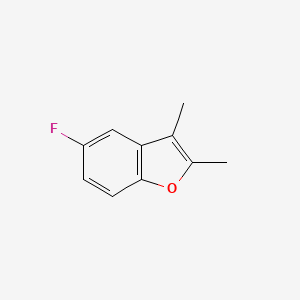

5-Fluoro-2,3-dimethylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

5-fluoro-2,3-dimethyl-1-benzofuran |

InChI |

InChI=1S/C10H9FO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |

InChI Key |

MVURCDPTBWSBFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 2,3 Dimethylbenzofuran and Its Derivatives

Regiospecific and Stereoselective Synthetic Pathways to 5-Fluoro-2,3-dimethylbenzofuran

The synthesis of 5-Fluoro-2,3-dimethylbenzofuran requires precise control over the placement of the fluoro and dimethyl substituents on the benzofuran (B130515) ring. This section details various synthetic strategies that achieve this regiospecificity.

Cyclization Reactions for Benzofuran Ring Construction

The formation of the furan (B31954) ring fused to the benzene (B151609) core is a critical step in the synthesis of benzofurans. Various cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular cyclization is a powerful strategy for the synthesis of benzofurans, often proceeding through the formation of a key carbon-oxygen bond. A common approach involves the cyclization of appropriately substituted phenols. For instance, the synthesis of 6-fluoro-2,3-dihydro-2,2-dimethylbenzofuran has been achieved through an intramolecular alkane arylation reaction. amazonaws.com While not the exact target molecule, this demonstrates the feasibility of forming fluorinated benzofuran derivatives via intramolecular cyclization. Another example involves the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones to yield 2-methylbenzofurans. jocpr.com This method could potentially be adapted for the synthesis of 5-Fluoro-2,3-dimethylbenzofuran by starting with a suitably fluorinated and methylated precursor.

A versatile one-pot approach for synthesizing 2,3-disubstituted benzo[b]furans involves the domino annulation of α-oxoketene dithioacetals with 1,4-benzoquinones in the presence of aluminum chloride. researchgate.net This method provides rapid access to highly substituted benzofurans under mild conditions. researchgate.net

Palladium catalysis has emerged as a robust tool for the construction of benzofuran rings. These methods often involve C-H activation and cross-coupling reactions, offering high efficiency and broad substrate scope. nih.gov Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids can produce 2,3-dialkylbenzofurans with excellent regioselectivity. nih.gov Another strategy involves the palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins, which proceeds via a decarbonylative approach to yield benzofuran-fused products. rsc.org

A flexible method for constructing benzofuran motifs involves a tandem strategy starting from gem-dibromoalkenes and phenols under palladium-catalyzed conditions. rsc.org This approach provides direct access to 2-aryl and 2-styryl benzofurans in good to high yields. rsc.org Furthermore, palladium-catalyzed enolate arylation offers a one-pot synthesis of differentially substituted benzofurans. organic-chemistry.org

| Catalyst/Reagent | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)2 | Phenols, Alkenylcarboxylic acids | 2,3-Dialkylbenzofurans | - | nih.gov |

| Palladium | Imidazo[1,2-a]pyridines, Coumarins | Benzofuran fused heterocycles | Good to Excellent | rsc.org |

| Pd(OAc)2 | gem-dibromoalkenes, Phenols | 2-Aryl and 2-Styryl benzofurans | Good to High | rsc.org |

| Palladium | - | Differentially substituted benzofurans | Moderate | organic-chemistry.org |

This table summarizes various palladium-catalyzed methods for benzofuran synthesis.

Lewis acids can effectively promote the cyclization reactions leading to benzofuran derivatives. For example, scandium triflate has been used to catalyze the [4+1] cycloaddition of isocyanides and in situ-generated o-quinone methides to afford substituted aminobenzofurans. nih.govresearchgate.net This method is notable for its mild reaction conditions and high yields. researchgate.net Boron trifluoride diethyl etherate has been employed in a domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds to produce benzofuran derivatives in efficient yields. nih.gov

Another approach involves a BF3-mediated dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides, yielding 2,3-diaryl-5-hydroxybenzofurans. researchgate.net Additionally, various Lewis acids like BBl3 and Bi(OTf)3 have been utilized for the direct intramolecular cyclodehydration of α-aryloxyaryl ketones to form benzofurans. mdpi.com

Tandem or domino reactions offer an efficient pathway to complex molecules like benzofurans in a single operation, minimizing waste and purification steps. rsc.org One such strategy involves a palladium-catalyzed tandem Hiyama alkynylation/cyclization of 2-iodophenol (B132878) and triethoxy(phenylethynyl)silane. acs.org Another example is the visible-light-induced tandem cyclization of 1,6-enynes with disulfides, which provides a metal-free route to functionalized benzofurans. researchgate.net

A DMAP-mediated tandem cyclization of ortho-hydroxy α-aminosulfones has also been developed for the synthesis of 3-aminobenzofuran frameworks. mdpi.com Furthermore, a BBr3-mediated tandem cyclization and demethylation has been a key step in the total synthesis of certain natural products containing the benzofuran core. rsc.org

| Reaction Type | Key Reagents | Product | Reference |

| Hiyama Alkynylation/Cyclization | Pd(II) ADC Complexes, NaOH | Aryl benzofurans | acs.org |

| Visible-Light-Induced Cyclization | - | Sulfonylated benzofurans | researchgate.net |

| DMAP-Mediated Cyclization | DMAP | 3-Aminobenzofurans | mdpi.com |

| Tandem Cyclization/Demethylation | BBr3 | Benzofuran core of natural products | rsc.org |

This table highlights several tandem cyclization protocols for constructing the benzofuran scaffold.

Approaches Incorporating Fluorine and Alkyl Moieties

The introduction of fluorine and alkyl groups can be achieved either by using pre-functionalized starting materials or by direct functionalization of the benzofuran core. The synthesis of 5-Fluoro-2,3-dimethylbenzofuran would likely involve a starting material such as 4-fluoro-2-nitrophenol, which can be elaborated through various steps to introduce the methyl groups and form the furan ring.

Direct fluorination of a pre-formed benzofuran ring is also a viable strategy. Electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine onto the aromatic ring. mdpi.com For instance, usnetic acid has been fluorinated using Selectfluor® to yield a fluorinated derivative. mdpi.com The incorporation of alkyl groups can be achieved through various methods, including Friedel-Crafts alkylation or by using organometallic reagents in cross-coupling reactions.

A notable method for the dearomatizing fluoroaroylation of benzofurans utilizes aroyl fluorides as bifunctional reagents in a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis system. nih.govacs.org This reaction leads to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. nih.govacs.org

Pre-functionalization Strategies for Fluorine and Methyl Group Introduction

Pre-functionalization strategies involve the use of starting materials that already contain the required fluorine and methyl substituents prior to the construction of the benzofuran ring. This approach offers a direct and often more controlled pathway to the target molecule.

A prominent strategy involves the cyclization of appropriately substituted phenols. For instance, a substituted 4-fluorophenol (B42351) can react with an α-haloketone in a classic benzofuran synthesis. researchgate.net A more advanced and efficient method is the copper-catalyzed domino C-C/C-O coupling reaction. In a synthesis of a closely related derivative, ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate, the reaction starts with 1-bromo-2-iodo-4-fluorobenzene and ethyl acetoacetate. rsc.org This demonstrates a pre-functionalization approach where the fluorine atom is part of the initial aryl halide. The subsequent coupling and cyclization reactions build the benzofuran core with the desired substituents. rsc.org This method highlights the efficiency of using precursors where the halogen placement dictates the final position of the heteroatom in the furan ring.

Post-Cyclization Fluorination and Alkylation Methods

Electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring. Reagents like Selectfluor® (F-TEDA-BF4) can be used to fluorinate electron-rich aromatic systems. mdpi.com The reaction of usnetic acid, a complex benzofuran derivative, with Selectfluor® demonstrates that direct fluorination of a benzofuran ring system is feasible, proceeding through what is proposed to be an electrophilic mechanism. mdpi.com Applying this logic, 2,3-dimethylbenzofuran (B1586527) could be subjected to electrophilic fluorination, where the directing effects of the fused ring and the methyl groups would influence the position of fluorination. However, achieving high regioselectivity for the 5-position might require careful optimization of reaction conditions to control the formation of other isomers.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and success of synthesizing 5-Fluoro-2,3-dimethylbenzofuran are highly dependent on the careful selection of catalysts, ligands, solvents, and temperature.

Catalyst Systems and Ligand Effects in Benzofuran Synthesis

Transition metal catalysis is central to many modern benzofuran syntheses. Palladium and copper are the most extensively used metals due to their high efficiency and functional group tolerance. acs.orgnih.gov

Palladium-based Catalysts: Palladium catalysts, such as Pd(OAc)2 and (PPh3)PdCl2, are widely used in Sonogashira coupling reactions between iodophenols and terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. nih.gov The choice of ligand is crucial; for example, dihydroxyterphenylphosphine ligands have been shown to facilitate the coupling of 2-chlorophenols with alkynes, a challenging transformation. researchgate.net

Copper-based Catalysts: Copper catalysts, often in the form of copper(I) iodide (CuI), are effective and less expensive alternatives to palladium. rsc.orgacs.org They are used in domino processes for synthesizing 2,3-disubstituted benzofurans. rsc.org The development of recyclable, heterogeneous copper catalysts, such as an N-heterocyclic carbene (NHC)-copper(I) complex anchored on a solid support like SBA-15, represents a significant advancement, allowing for easier product purification and catalyst reuse. rsc.org

Nickel-based Catalysts: Nickel catalysis has emerged as a powerful tool for C–O bond activation, enabling the synthesis of 2,3-disubstituted benzofurans. Theoretical studies show that the reductive elimination step to form the product is often rate-determining and can be assisted by the coordination of another substrate molecule. acs.org Ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are effective in these systems. chinesechemsoc.org

Table 1: Catalyst Systems in Benzofuran Synthesis

| Catalyst System | Precursors | Key Features | Reference |

|---|---|---|---|

| SBA-15-NHC-CuI | 1-bromo-2-iodobenzenes, β-keto esters | Heterogeneous, recyclable catalyst, green solvent | rsc.org |

| Pd(OAc)2 / bpy | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Palladium-catalyzed synthesis of benzoyl-substituted benzofurans | nih.gov |

| (PPh3)PdCl2 / CuI | Iodophenols, terminal alkynes | Classic Sonogashira coupling followed by cyclization | nih.gov |

| Ni(dme)Br2 / dppe | Benzofurans, alkyl halides | Catalyzes ring-opening reactions, shows C-O bond activation | chinesechemsoc.org |

Solvent and Temperature Parameters for Enhanced Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly influence reaction rates, yields, and selectivity.

Solvent Effects: Traditionally, polar aprotic solvents like DMF, DMSO, and dioxane have been used for benzofuran synthesis. rsc.org However, research has shown that greener solvents can be equally or even more effective. Acetonitrile, for example, has been identified as a "greener" alternative to dichloromethane (B109758) and benzene, providing a good balance between substrate conversion and reaction selectivity. scielo.br The bioderived solvent 2-MeTHF has also been successfully used in copper-catalyzed domino reactions, further enhancing the green credentials of the synthesis. rsc.org In some cases, the solvent can fundamentally alter the reaction pathway; the conversion of furan over a Brønsted acid catalyst yields benzofuran in methanol, but primarily levulinic acid in DMSO. rsc.org

Temperature Effects: Reaction temperature is a key variable to optimize. While many coupling reactions traditionally require high temperatures (e.g., 110-120 °C), rsc.orgmdpi.com efforts are being made to develop methods that proceed at lower temperatures to conserve energy. elsevier.es For example, some palladium-catalyzed couplings can be effective at ambient room temperature, albeit with longer reaction times. elsevier.esacs.org Optimizing the temperature is a trade-off between reaction speed and energy consumption, with higher temperatures often leading to faster reactions but potentially more side products. rsc.org

Table 2: Influence of Solvent and Temperature on Benzofuran Synthesis

| Solvent | Temperature | Catalyst/Method | Outcome | Reference |

|---|---|---|---|---|

| Acetonitrile | Reflux | Ag2O | "Greener" solvent providing good conversion and selectivity | scielo.br |

| 2-MeTHF | 110 °C | SBA-15-NHC-CuI | Effective bio-derived solvent for Cu-catalyzed domino reaction | rsc.org |

| Methanol | 170 °C | Amberlyst 70 (Brønsted acid) | Promotes benzofuran formation from furan | rsc.org |

| Toluene | 90 °C | Pd(OAc)2 / bpy | Standard condition for palladium-catalyzed synthesis | nih.gov |

| Acetic Acid | 120 °C | None (solvent as catalyst) | Effective for synthesis of benzofuran-2-ones | mdpi.com |

Green Chemistry Principles in the Synthesis of 5-Fluoro-2,3-dimethylbenzofuran

The application of green chemistry principles to the synthesis of benzofurans aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Media

A major focus of green synthetic chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or eliminating the solvent altogether.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. An electrochemical method for synthesizing benzofuran derivatives has been developed that proceeds profitably in an aqueous phosphate (B84403) buffer solution, completely avoiding the use of catalysts or toxic organic solvents. researchgate.net Another approach uses a mixture of DMF and water for the synthesis of substituted 2-benzylidene-1-benzofuran-3-ones. nih.gov

Solvent-Free Conditions: Performing reactions under solvent-free conditions represents a significant step towards greener processes. A novel class of benzofuran derivatives has been prepared using a ZnO-nanorod catalyst at room temperature under solvent-free conditions, resulting in excellent yields. nih.gov This approach not only simplifies the reaction setup and product purification but also drastically reduces chemical waste.

The integration of these advanced methodologies and green chemistry principles is crucial for the sustainable production of 5-Fluoro-2,3-dimethylbenzofuran and its derivatives, paving the way for more efficient and environmentally responsible chemical manufacturing.

Catalyst Reuse and Sustainability Metrics

Recent research has demonstrated the successful application of a recyclable copper(I) catalyst in the synthesis of 2,3-disubstituted benzofurans, including fluorinated analogues. While specific data for 5-Fluoro-2,3-dimethylbenzofuran is not extensively detailed in publicly available literature, a study on the synthesis of a closely related compound, Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate, provides valuable insights into catalyst reusability. In this synthesis, a heterogenized N-heterocyclic carbene (NHC)-copper(I) catalyst was employed. This catalyst exhibited remarkable stability and could be recovered and reused for multiple reaction cycles. rsc.org

The reusability of this copper catalyst is a significant step towards sustainable benzofuran synthesis. The catalyst maintained high activity for at least eight consecutive cycles, affording the desired product in high yields. rsc.org This level of recyclability significantly reduces the amount of metal waste generated, a key consideration in sustainable chemical manufacturing.

From a sustainability perspective, the choice of solvent is also a critical factor. The aforementioned synthesis of the fluorinated benzofuran derivative was conducted in 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org 2-MeTHF is a bioderived solvent, often produced from renewable resources such as corncobs and bagasse. Its use represents a greener alternative to traditional petroleum-based solvents, further enhancing the sustainability profile of the synthetic process. The use of such bio-derived solvents aligns with the principles of green chemistry by reducing the reliance on fossil fuels and minimizing the environmental impact of the synthesis.

The following table summarizes the key findings regarding catalyst reuse in the synthesis of a fluorinated benzofuran derivative, highlighting the potential for sustainable production of compounds like 5-Fluoro-2,3-dimethylbenzofuran.

| Catalyst System | Substrate Analogue | Solvent | Number of Reuse Cycles | Yield Range | Reference |

| Heterogenized NHC-Copper(I) | Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate | 2-Methyltetrahydrofuran (2-MeTHF) | 8 | 85-90% | rsc.org |

Comprehensive Spectroscopic Elucidation of 5 Fluoro 2,3 Dimethylbenzofuran Structure and Electronic Features

Vibrational Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

No experimental FT-IR data for 5-Fluoro-2,3-dimethylbenzofuran has been found in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

No experimental FT-Raman data for 5-Fluoro-2,3-dimethylbenzofuran has been found in the reviewed literature.

Potential Energy Distribution (PED) Analysis of Vibrational Frequencies

No PED analysis for 5-Fluoro-2,3-dimethylbenzofuran has been located in published studies.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Specific UV-Vis absorption data for 5-Fluoro-2,3-dimethylbenzofuran is not available in the scientific literature.

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields

There are no reported fluorescence emission spectra or quantum yield measurements for 5-Fluoro-2,3-dimethylbenzofuran.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H, ¹³C, or ¹⁹F NMR spectral data, nor any multi-dimensional NMR (COSY, HSQC, HMBC) correlation data for 5-Fluoro-2,3-dimethylbenzofuran, could be located in published research. Consequently, a definitive structural assignment and conformational analysis based on experimental NMR data cannot be provided.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

There are no published COSY, HSQC, or HMBC spectra for 5-Fluoro-2,3-dimethylbenzofuran. Such 2D NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. Without this data, a detailed assignment table cannot be generated.

Fluorine-19 NMR Spectroscopy for Probing the Electronic Environment of the Fluoro Substituent

Specific Fluorine-19 NMR data, such as the chemical shift and coupling constants for 5-Fluoro-2,3-dimethylbenzofuran, is not available. This information is essential for directly probing the electronic environment of the fluorine atom and understanding the electronic effects of the substituents on the benzofuran (B130515) ring.

Conformational Analysis via NMR Spectroscopic Data

A conformational analysis of 5-Fluoro-2,3-dimethylbenzofuran, which would rely on detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, cannot be performed due to the absence of the necessary NMR spectra in the scientific literature.

Photoelectron Spectroscopy for Ionization Energies and Electronic Structure

No photoelectron spectroscopy studies for 5-Fluoro-2,3-dimethylbenzofuran have been reported. This technique, used to determine ionization energies, would provide valuable insight into the molecule's electronic structure and molecular orbital energies.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for 5-Fluoro-2,3-dimethylbenzofuran has not been deposited in crystallographic databases, nor has its determination been described in any located research articles. X-ray crystallography would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule. While crystal structures for other 5-fluoro-benzofuran derivatives exist, this data cannot be substituted to describe the specific architecture of 5-Fluoro-2,3-dimethylbenzofuran.

Due to the lack of specific experimental data for 5-Fluoro-2,3-dimethylbenzofuran across all requested analytical methods, it is not possible to generate the detailed and scientifically accurate article as per the instructions.

Computational and Theoretical Investigations of 5 Fluoro 2,3 Dimethylbenzofuran

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a standard for predicting the properties of organic molecules like substituted benzofurans. plos.orgresearchgate.net DFT methods, such as the popular B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for determining optimized geometries, vibrational frequencies, and electronic properties. plos.orgresearchgate.net Ab initio methods, while often more computationally intensive, provide another route for high-accuracy calculations. google.com These theoretical approaches are crucial for elucidating molecular characteristics that may be difficult to probe experimentally. nrel.gov

Below is a table of optimized geometrical parameters for a related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, calculated using the DFT/B3LYP/6-311++G(d,p) method, which illustrates the type of data obtained from geometry optimization.

Table 1: Selected Optimized Geometrical Parameters for a Benzofuran (B130515) Derivative

| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |

|---|---|---|---|---|---|

| R(O1-C2) | O1-C2 | 1.378 | A(C2-O1-C7a) | C2-O1-C7a | 106.3 |

| R(C2-C3) | C2-C3 | 1.365 | A(O1-C2-C3) | O1-C2-C3 | 111.1 |

| R(C3-C3a) | C3-C3a | 1.442 | A(C2-C3-C3a) | C2-C3-C3a | 106.4 |

| R(C3a-C4) | C3a-C4 | 1.393 | A(C4-C3a-C7a) | C4-C3a-C7a | 118.9 |

| R(C4-C5) | C4-C5 | 1.401 | A(C3a-C4-C5) | C3a-C4-C5 | 119.5 |

| R(C5-C6) | C5-C6 | 1.383 | A(C4-C5-C6) | C4-C5-C6 | 122.0 |

| R(C6-C7) | C6-C7 | 1.402 | A(C5-C6-C7) | C5-C6-C7 | 118.8 |

| R(C7-C7a) | C7-C7a | 1.385 | A(C6-C7-C7a) | C6-C7-C7a | 120.3 |

Data derived from a study on (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide. researchgate.net

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations are performed at the same level of theory. plos.org The resulting theoretical wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. plos.orgresearchgate.net This comparison serves to validate the accuracy of the optimized molecular structure and the chosen computational model. For 5-Fluoro-2,3-dimethylbenzofuran, characteristic vibrational modes would include C-F stretching, C-H stretching of the methyl groups, and various vibrations of the benzofuran ring system.

Table 2: Comparison of Experimental and Theoretical Vibrational Wavenumbers (cm⁻¹) for a Benzofuran Derivative

| Assignment | Experimental FT-IR | Theoretical (Scaled) |

|---|---|---|

| Aromatic C-H stretch | 3060 | 3075 |

| CH3 asymmetric stretch | 2975 | 2980 |

| CH3 symmetric stretch | 2921 | 2925 |

| C=C stretch | 1620 | 1625 |

| C-O-C stretch | 1265 | 1268 |

| C-H in-plane bend | 1160 | 1162 |

Data represents typical values for substituted benzofurans as seen in studies like that on (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.netemerginginvestigators.org Analysis of the HOMO-LUMO gap for 5-Fluoro-2,3-dimethylbenzofuran would provide insight into its stability and potential reactivity in chemical reactions. Global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can also be derived from the HOMO and LUMO energies. researchgate.net

Table 3: Calculated FMO Energies and Global Reactivity Descriptors for a Benzofuran Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.67 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.54 |

| Hardness (η) | 2.33 |

| Softness (S) | 0.43 |

| Electronegativity (χ) | 3.87 |

Values are illustrative, based on data for related benzofuran compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netuni-muenchen.de The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. semanticscholar.org For 5-Fluoro-2,3-dimethylbenzofuran, the MEP map would be expected to show significant negative potential around the highly electronegative fluorine atom and the oxygen atom of the furan (B31954) ring, marking them as likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Green areas represent neutral potential.

Computational methods can effectively predict the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. researchgate.net Key NLO parameters include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). acs.org Molecules with large hyperpolarizability values are of significant interest for their potential to function as NLO materials. These properties are highly dependent on intramolecular charge transfer, which can be assessed using FMO and NBO analyses. The presence of electron-donating (methyl, furan oxygen) and electron-withdrawing (fluoro) groups on the benzofuran scaffold suggests that it could possess notable NLO properties.

Table 4: Calculated NLO Properties for a Benzofuran Derivative

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.50 Debye |

| Mean Polarizability (α) | 25.5 x 10-24 esu |

| Total First Hyperpolarizability (βtot) | 8.2 x 10-30 esu |

Values are illustrative and based on data for related benzofuran compounds. researchgate.netacs.org

Topological Analysis (AIM, NCI) for Intermolecular Interactions

Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis, are instrumental in understanding the nature of chemical bonds and intermolecular forces.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the electron density topology to define atoms and the bonds between them. For 5-Fluoro-2,3-dimethylbenzofuran, an AIM analysis would characterize the strength and nature of its covalent bonds (e.g., C-C, C-O, C-F) and identify weaker non-covalent interactions. The analysis focuses on bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the interaction type. For instance, in a related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, AIM analysis has been used to describe various attractive and repulsive interactions within the molecule. researchgate.net

Non-Covalent Interaction (NCI) Analysis: NCI analysis is particularly useful for visualizing weak intermolecular interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It does so by plotting the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D surfaces that represent the type and strength of non-covalent interactions. For 5-Fluoro-2,3-dimethylbenzofuran, NCI analysis would visualize the weak interactions involving the fluorine atom and the methyl groups, which are crucial for understanding its packing in a crystal lattice and its interactions with solvents or biological receptors. researchgate.net

Mechanistic Studies of 5-Fluoro-2,3-dimethylbenzofuran Reactions via Computational Modeling

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions. It allows for the investigation of transient species, such as transition states, which are often difficult to observe experimentally. rsc.orguni-muenchen.de For 5-Fluoro-2,3-dimethylbenzofuran, this could involve studying reactions like electrophilic substitution on the benzene (B151609) ring or oxidation of the furan moiety. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.govbeilstein-journals.org Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of the reactants and the transition state. wikipedia.org

Computational methods, typically using Density Functional Theory (DFT), can locate the TS structure on the potential energy surface. A key feature of a computationally located TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier (Ea). wikipedia.orgfrontiersin.org A lower barrier implies a faster reaction. For a reaction involving 5-Fluoro-2,3-dimethylbenzofuran, such as its epoxidation, computational modeling could precisely map the geometry of the transition state and calculate the energy barrier for the oxygen transfer. nih.gov

The surrounding solvent can significantly influence reaction pathways and rates. rsc.orgnih.gov Computational models account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, like hydrogen bonding, but is computationally much more demanding.

For reactions of 5-Fluoro-2,3-dimethylbenzofuran, the choice of solvent could alter the stability of reactants, products, and transition states, thereby changing the reaction barrier and potentially favoring one pathway over another. rsc.orgnih.gov For example, a polar solvent might stabilize a polar transition state, accelerating the reaction compared to a nonpolar solvent.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ua.ac.bemdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. ua.ac.be

An MD simulation of 5-Fluoro-2,3-dimethylbenzofuran in a solvent like water or an organic solvent would provide insights into:

Conformational Dynamics: How the molecule explores different shapes and orientations.

Solvation Structure: How solvent molecules arrange themselves around the solute and the strength of these interactions.

Transport Properties: Diffusion coefficients can be calculated from the trajectory.

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for applications in materials science and drug design. mdpi.com

Computational Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Theoretical predictions, when scaled and compared to experimental values, can be a definitive tool for structural assignment. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netnih.gov The calculations can predict the λmax values and help assign the electronic transitions responsible for the observed absorptions.

For 5-Fluoro-2,3-dimethylbenzofuran, computational methods can generate predicted spectra that serve as a benchmark for experimental characterization. The table below illustrates a hypothetical comparison between experimental and calculated spectroscopic data for a benzofuran derivative, which would be analogous to the process for 5-Fluoro-2,3-dimethylbenzofuran.

Table 1: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Benzofuran Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value (Method) |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.20 (d) | 7.25 (d, GIAO/B3LYP) |

| ¹³C NMR (δ, ppm) | 155.4 (s) | 156.1 (s, GIAO/B3LYP) |

| UV-Vis (λmax, nm) | 285 | 282 (TD-DFT/B3LYP) |

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 2,3 Dimethylbenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The reactivity of 5-Fluoro-2,3-dimethylbenzofuran in electrophilic aromatic substitution (EAS) is dictated by the combined electronic effects of its substituents. The benzofuran ring system itself is electron-rich and prone to electrophilic attack. The fused furan (B31954) ring acts as a strong activating group, directing electrophiles primarily to the C2 and C3 positions. However, since these positions are already substituted with methyl groups in the target molecule, reactions are directed to the benzene (B151609) portion of the scaffold.

Here, a nuanced interplay of directing effects comes into play:

Oxygen and Alkyl Groups: The heterocyclic oxygen and the C2 and C3 methyl groups are electron-donating, activating the entire ring system towards electrophilic attack.

Fluoro Substituent: The fluorine atom at the C5 position is an electron-withdrawing group via induction, which deactivates the ring, making reactions slower compared to non-fluorinated analogs. masterorganicchemistry.com However, through resonance, it acts as an ortho, para-director. masterorganicchemistry.com

The cumulative effect directs incoming electrophiles to the positions ortho and para to the activating groups and ortho to the fluorine atom. The most probable sites for substitution are therefore the C4 and C7 positions, with the C6 position being less favored. The precise outcome depends on the specific electrophile and reaction conditions. msu.edu The general mechanism proceeds through a positively charged intermediate known as a benzenonium ion, with the rate-determining step being the initial attack by the electrophile to disrupt the aromaticity. masterorganicchemistry.com

| Reaction Type | Reagents | Potential Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro- and 7-Nitro-5-fluoro-2,3-dimethylbenzofuran |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo- and 7-Bromo-5-fluoro-2,3-dimethylbenzofuran |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Fluoro-2,3-dimethylbenzofuran-4-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 4-Alkyl- and 7-Alkyl-5-fluoro-2,3-dimethylbenzofuran |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl- and 7-Acyl-5-fluoro-2,3-dimethylbenzofuran |

Nucleophilic Reactions Involving the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic substitution of the fluoro group challenging. Direct displacement on an aryl fluoride (B91410) via the nucleophilic aromatic substitution (SNAr) mechanism typically requires harsh conditions and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In 5-Fluoro-2,3-dimethylbenzofuran, the absence of such strongly activating nitro or cyano groups makes traditional SNAr reactions difficult.

However, modern synthetic methods, particularly those employing transition metal catalysis, provide a viable pathway for functionalizing the C-F bond. Nickel-catalyzed cross-coupling reactions have emerged as an effective strategy for the activation of historically unreactive aryl C-F bonds under milder conditions. nih.govresearchgate.net These reactions allow the fluoro substituent to be replaced with various other groups. For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been shown to proceed efficiently, demonstrating a practical method for forming new carbon-carbon bonds at the site of fluorination. beilstein-journals.orgsciety.org The mechanism is believed to involve the formation of nickelacyclopropane intermediates. nih.gov

Reactions at the Alkyl Substituents (Methyl Groups)

The methyl groups at the C2 and C3 positions offer additional sites for derivatization. These benzylic-type positions are susceptible to a variety of transformations common for alkyl groups attached to aromatic systems.

Free-Radical Halogenation: The methyl groups can undergo free-radical substitution using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator to yield bromomethyl derivatives. These halogenated intermediates are versatile precursors for further nucleophilic substitutions.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methyl groups to carboxylic acids. Milder or more controlled oxidation could potentially yield aldehydes or alcohols. For example, the hydroxymethyl group of 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran can be oxidized to an aldehyde or carboxylic acid, illustrating a reaction that could follow an initial hydroxylation of a methyl group.

Cyclopropanation: Engineered enzymes have demonstrated the ability to catalyze the cyclopropanation of the furan ring in benzofuran systems, highlighting a biocatalytic approach to modifying the heterocyclic portion of the molecule. researchgate.net

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are a cornerstone for the advanced functionalization of aromatic scaffolds like 5-Fluoro-2,3-dimethylbenzofuran. Beyond the C-F bond activation mentioned previously, these methods can target other positions on the ring.

C-F Bond Coupling: As established, nickel catalysts are effective for the cross-coupling of the C5-fluoro group with partners like arylboronic acids (a Suzuki-type reaction). nih.govbeilstein-journals.org This allows for the introduction of new aryl or heteroaryl moieties at this position. This approach is particularly valuable for late-stage functionalization in complex molecule synthesis. nih.gov

C-H Activation/Coupling: If other positions on the benzene ring are halogenated (e.g., through electrophilic aromatic substitution), they can serve as handles for traditional palladium-catalyzed couplings like the Suzuki, Heck, or Sonogashira reactions. For instance, a 2-bromobenzofuran (B1272952) derivative can readily undergo Suzuki and Heck reactions to introduce aryl and vinyl groups, respectively. nih.gov

Orthogonal Reactivity: An interesting strategy involves using the differential reactivity of various carbon-halogen bonds. For example, in a molecule containing both a C-Br and a C-F bond, a palladium catalyst can selectively couple the C-Br bond while leaving the C-F bond intact, allowing for sequential and site-specific modifications. nih.govbeilstein-journals.org

| Coupling Reaction | Catalyst System (Example) | Reactive Site | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Ni(cod)₂ / Ligand | C-F | Ar-B(OH)₂ | C-C (Aryl) |

| Suzuki Coupling | Pd(PPh₃)₄ | C-Br/I | Ar-B(OH)₂ | C-C (Aryl) |

| Heck Coupling | Pd(OAc)₂ | C-Br/I | Alkene | C-C (Vinyl) |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | C-Br/I | Terminal Alkyne | C-C (Alkynyl) |

Directed Functionalization Approaches for Site-Specific Chemical Modifications

To overcome challenges with regioselectivity in electrophilic substitutions, directed functionalization strategies offer a powerful tool for precise C-H bond activation. These methods use a functional group on the substrate to temporarily coordinate to a metal catalyst, directing it to activate a specific, often proximal, C-H bond.

Directed ortho-Metallation (DoM): This classic strategy involves using a directing group (DG) to facilitate deprotonation at the ortho position by a strong base, followed by quenching with an electrophile. beilstein-journals.org For a benzofuran derivative, a directing group could be installed to target the C4 or C7 positions.

Transition Metal-Catalyzed Directed C-H Functionalization: More modern approaches use transition metal catalysts (e.g., Palladium, Rhodium) to achieve C-H activation without the need for strong bases. mdpi.comacs.org For example, an 8-aminoquinoline (B160924) amide group has been successfully used as a bidentate directing group to achieve palladium-catalyzed C-H arylation at the C3 position of a benzofuran-2-carboxamide. mdpi.com Similarly, a rhodium-catalyzed reaction using a Weinreb amide as a directing group on a salicylic (B10762653) acid derivative enabled the selective synthesis of C4-substituted benzofurans. acs.org Such strategies could be adapted to 5-Fluoro-2,3-dimethylbenzofuran to achieve site-specific modifications that are not accessible through classical EAS reactions.

Strategies for Accessing Novel Analogs and Derivatives of 5-Fluoro-2,3-dimethylbenzofuran

The creation of novel analogs from a core scaffold like 5-Fluoro-2,3-dimethylbenzofuran is fundamental to fields like drug discovery and materials science. This involves systematically applying a range of chemical reactions to modify the parent structure at its various reactive sites. The synthetic handles available on this molecule—the benzene ring, the fluoro group, and the two methyl groups—provide multiple avenues for diversification.

Exploration of Chemical Space Through Derivatization

Exploring chemical space refers to the synthesis of a library of structurally related compounds to map structure-activity relationships (SAR) or structure-property relationships. For 5-Fluoro-2,3-dimethylbenzofuran, this can be achieved by:

Systematic Substitution on the Benzene Ring: Using the electrophilic substitution and directed functionalization reactions outlined above to install a variety of functional groups at the C4, C6, and C7 positions.

Diverse Coupling Partners: Employing the metal-catalyzed C-F and C-H activation reactions with a wide array of boronic acids, alkenes, and alkynes to append different substituents.

Functional Group Interconversion: Transforming the methyl groups into other functionalities like alcohols, aldehydes, carboxylic acids, or amines, which can then be used in further synthetic steps (e.g., amide or ester formation).

Complex Scaffolds: Utilizing unique rearrangements or cyclization cascades to build more complex polycyclic systems based on the benzofuran core. rsc.org

By combining these strategies, a large and diverse library of novel analogs can be generated from 5-Fluoro-2,3-dimethylbenzofuran, each with potentially unique biological or material properties. cuestionesdefisioterapia.comrsc.org

Development of 5-Fluoro-2,3-dimethylbenzofuran as a Core Scaffold for Diverse Chemical Structures

The 5-fluoro-2,3-dimethylbenzofuran core represents a synthetically attractive scaffold for the development of a wide array of chemical structures with potential applications in various fields of chemical and medicinal research. The strategic placement of a fluorine atom on the benzene ring, coupled with methyl groups at the 2 and 3-positions of the furan ring, offers a unique combination of electronic properties and steric influences that can be exploited for targeted derivatization. While research specifically detailing the extensive derivatization of 5-fluoro-2,3-dimethylbenzofuran is emerging, the chemical literature on closely related benzofuran analogues provides a strong basis for predicting its reactivity and potential for elaboration into diverse molecular architectures.

The benzofuran moiety itself is a well-established pharmacophore found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comnih.gov The introduction of a fluorine atom can further enhance the metabolic stability, binding affinity, and pharmacokinetic profile of molecules, making fluorinated benzofurans particularly interesting for drug discovery programs. mdpi.com

Derivatization Strategies

The chemical reactivity of the 5-fluoro-2,3-dimethylbenzofuran scaffold allows for functionalization at several key positions. The primary sites for derivatization are the C3 position of the furan ring and the aromatic ring.

One key strategy for derivatizing the benzofuran core is through electrophilic substitution reactions. For instance, formylation of a closely related analogue, 5-fluoro-2,7-dimethylbenzofuran, has been successfully achieved at the C3 position to yield 5-fluoro-2,7-dimethylbenzofuran-3-carbaldehyde. This reaction provides a valuable aldehyde handle that can be further transformed into a variety of functional groups, such as carboxylic acids, alcohols, and imines, thereby enabling the synthesis of a diverse library of compounds.

Another important synthetic route involves the construction of the benzofuran ring with pre-installed functional groups. A copper-catalyzed coupling reaction of a substituted iodobenzene (B50100) with a β-keto ester is a powerful method for assembling 2,3-disubstituted benzofurans. rsc.org This approach has been utilized to synthesize ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate, a compound structurally similar to the target scaffold. rsc.org The resulting ester at the C3 position is a versatile functional group that can undergo hydrolysis, amidation, or reduction to generate a range of derivatives.

Furthermore, dearomatizing fluoroaroylation reactions have been reported for benzofurans, such as 5-chloro-3,6-dimethylbenzofuran. semanticscholar.org This type of transformation introduces both a fluorine atom and an aroyl group across the furan ring, creating complex, three-dimensional structures from a planar starting material. It is plausible that similar reactivity could be observed with 5-fluoro-2,3-dimethylbenzofuran, opening up avenues to novel chemical space.

Representative Derivatization Reactions

The following table summarizes representative derivatization reactions that have been reported for closely related fluoro-dimethylbenzofuran analogues and could be reasonably extrapolated to the 5-fluoro-2,3-dimethylbenzofuran scaffold.

| Starting Material Analogue | Reagents and Conditions | Product | Reaction Type |

| 5-Fluoro-2,7-dimethylbenzofuran | Vilsmeier-Haack or similar formylating agents | 5-Fluoro-2,7-dimethylbenzofuran-3-carbaldehyde | Electrophilic Aromatic Substitution (Formylation) |

| 1-Bromo-4-fluoro-2-iodobenzene and Ethyl 2-methylacetoacetate | Copper(I) catalyst, base, solvent | Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate | Copper-Catalyzed Cyclization |

| 5-Chloro-3,6-dimethylbenzofuran | Aroyl fluoride, Lewis acid | (5-Chloro-2-fluoro-3,6-dimethyl-2,3-dihydrobenzofuran-3-yl)(phenyl)methanone | Dearomatizing Fluoroaroylation |

The development of 5-fluoro-2,3-dimethylbenzofuran as a core scaffold holds significant promise for generating diverse chemical structures. By leveraging established and emerging synthetic methodologies, this versatile building block can be elaborated into a wide range of novel compounds with tailored properties for various applications, particularly in the realm of medicinal chemistry. Further exploration of its chemical reactivity and the biological evaluation of its derivatives are warranted to fully unlock the potential of this intriguing molecular framework.

Synthetic Utility and Advanced Applications in Chemical Sciences

5-Fluoro-2,3-dimethylbenzofuran as a Key Building Block in Multi-Step Organic Synthesis

In the realm of organic chemistry, the strategic construction of complex molecules often relies on the use of versatile building blocks that offer multiple reaction sites for sequential chemical transformations. trine.edu 5-Fluoro-2,3-dimethylbenzofuran serves as an exemplary key building block due to the distinct reactivity of its constituent parts: the aromatic ring, the furan (B31954) ring, and the appended functional groups. The electron-rich benzofuran (B130515) system, modified by the electronic effects of the fluorine and methyl substituents, can participate in various synthetic transformations.

The fluorine atom at the 5-position and the methyl groups at the 2- and 3-positions provide specific handles for functionalization. For instance, the aromatic ring can undergo electrophilic substitution, while the methyl groups could potentially be functionalized through free-radical reactions. The benzofuran core itself is amenable to various coupling reactions, such as Suzuki-Miyaura or Heck reactions, allowing for the formation of more complex molecular architectures. The synthesis of highly substituted benzofurans is an active area of research, often involving multi-step sequences where the initial benzofuran structure is systematically elaborated. rsc.org

Table 1: Potential Synthetic Transformations for 5-Fluoro-2,3-dimethylbenzofuran

| Reaction Type | Potential Site | Reagents and Conditions | Expected Product Class |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C4 or C7 position | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂) | Nitrated or Halogenated Derivatives |

| Cross-Coupling Reactions | Aryl-Halide (if pre-functionalized) | Palladium catalysts, Boronic acids/esters | Biaryl or complex conjugated systems |

| Benzylic Functionalization | C2 or C3 methyl groups | N-Bromosuccinimide (NBS), light/initiator | Brominated methyl derivatives |

Exploration of 5-Fluoro-2,3-dimethylbenzofuran Derivatives for Optoelectronic Applications

The search for novel organic materials with tailored photophysical and nonlinear optical properties is a major driver in materials science. Benzofuran derivatives, as part of the broader class of π-conjugated heterocyclic systems, are being investigated for such applications. researchgate.net Theoretical and computational studies, often employing Density Functional Theory (DFT), are crucial for predicting the electronic and optical properties of new molecules, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the electronic band gap. researchgate.net

Derivatives of 5-Fluoro-2,3-dimethylbenzofuran could be designed to have specific optoelectronic characteristics. The introduction of electron-donating or electron-withdrawing groups at various positions on the benzofuran ring system can modulate the HOMO-LUMO gap and influence properties like absorption, emission, and charge transport. researchgate.net The fluorine atom itself can fine-tune these properties through its inductive effects. Computational studies on related benzofuran structures help in understanding how structural modifications impact their potential for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

Table 2: Predicted Electronic Properties of a Hypothetical Donor-Acceptor Benzofuran Derivative (Illustrative) Based on typical DFT calculation results for similar aromatic heterocyclic systems. researchgate.netresearchgate.net

| Property | Predicted Value | Significance in Optoelectronics |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability (ionization potential) |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability (electron affinity) |

| HOMO-LUMO Gap | 3.3 eV | Determines the absorption/emission wavelength and color |

| Dipole Moment | 4.5 D | Influences molecular packing and solubility |

Development of 5-Fluoro-2,3-dimethylbenzofuran-Based Chemical Probes for Fundamental Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study the protein's function in complex biological systems. promega.ca The development of high-quality probes is critical for basic research and drug discovery. promega.carsc.org An ideal chemical probe must be potent, selective, and cell-permeable, and its mechanism of action should be well-understood. promega.ca

The 5-Fluoro-2,3-dimethylbenzofuran scaffold presents an attractive starting point for the modular synthesis of novel chemical probes. frontiersin.org The core structure can be systematically modified to optimize binding to a target protein. The fluorine atom is particularly valuable in probe design; it can enhance binding affinity through favorable interactions in a protein's binding pocket and improve metabolic stability. Furthermore, the presence of ¹⁹F allows for the use of fluorine NMR spectroscopy to study protein-ligand interactions. The development of such probes often involves creating a library of related compounds and screening them for activity and selectivity against a target of interest, such as an enzyme or receptor. mdpi.comrsc.org

Table 3: Key Criteria for a High-Quality Chemical Probe

| Parameter | Desired Characteristic | Rationale |

|---|---|---|

| Potency | Biochemical IC₅₀ < 100 nM; Cellular EC₅₀ < 1 µM promega.ca | Ensures the probe is effective at low, non-toxic concentrations. |

| Selectivity | >30-fold selectivity over related proteins promega.ca | Guarantees that the observed biological effect is due to interaction with the intended target. |

| Target Engagement | Direct evidence of binding to the target in cells | Confirms that the probe reaches and interacts with its target in a cellular environment. promega.ca |

| Known Mechanism | Well-defined mode of action (e.g., competitive inhibitor) | Allows for clear interpretation of experimental results. |

| Control Compound | A structurally similar but inactive molecule is available | Helps to distinguish on-target effects from off-target or non-specific effects. |

Utilization of 5-Fluoro-2,3-dimethylbenzofuran in the Design of Novel Synthetic Reagents

Beyond being a passive building block, the 5-Fluoro-2,3-dimethylbenzofuran structure can be actively incorporated into the design of novel synthetic reagents. By attaching specific reactive functional groups, this scaffold could be transformed into a reagent with unique properties for mediating chemical transformations.

For example, by attaching a hypervalent iodine group, a derivative could function as a novel electrophilic fluorinating or benzofuran-transfer reagent. Similarly, its structure could be elaborated to form a chiral ligand for asymmetric catalysis, where the benzofuran moiety provides a rigid backbone and the substituents influence the steric and electronic environment of a coordinated metal center. The development of such specialized reagents is a key area of synthetic chemistry, enabling the efficient and selective construction of complex molecules. semanticscholar.org The design process often involves leveraging the inherent structural and electronic features of the core scaffold to achieve a desired reactivity.

Supramolecular Chemistry and Self-Assembly Studies involving 5-Fluoro-2,3-dimethylbenzofuran

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. mdpi.com The structural features of 5-Fluoro-2,3-dimethylbenzofuran make it an interesting candidate for studies in this field. The planar aromatic system can participate in π-π stacking interactions, a key driving force for the assembly of many organic molecules.

Crucially, the fluorine atom can engage in a range of non-covalent interactions, including weak C-H···F hydrogen bonds and halogen bonding. These directional interactions can be exploited to guide the formation of specific crystal packing arrangements or self-assembled structures in solution. science.gov The study of these interactions, often through X-ray crystallography and computational modeling, provides fundamental insights into molecular recognition and can guide the design of new materials with predictable solid-state structures and properties. mdpi.comacs.org

Table 4: Potential Non-Covalent Interactions of 5-Fluoro-2,3-dimethylbenzofuran

| Interaction Type | Description | Potential Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Interaction between the electron clouds of adjacent aromatic rings. | Major contributor to the stabilization of stacked columnar or layered structures. |

| C-H···F Hydrogen Bonding | A weak hydrogen bond between a C-H donor and the fluorine atom as an acceptor. | Provides directional control, influencing crystal packing and molecular conformation. |

| Halogen Bonding | An attractive interaction between the electrophilic region of the fluorine atom and a nucleophile. | Can act as a specific and directional force in crystal engineering. |

Q & A

What are the key synthetic routes for 5-Fluoro-2,3-dimethylbenzofuran, and how do reaction conditions influence yields?

Basic Research Question

A common approach involves multi-step functionalization of benzofuran cores. For example, fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents like DMF, while methylation may employ alkylating agents (e.g., methyl iodide) under basic conditions . Evidence from analogous compounds highlights the use of palladium-catalyzed cross-coupling or nucleophilic substitution for introducing substituents . Optimizing stoichiometry, temperature (e.g., reflux vs. RT), and catalysts (e.g., AlCl₃ for acetylation) is critical to avoid side reactions like over-alkylation or defluorination .

How can X-ray crystallography resolve conformational ambiguities in 5-Fluoro-2,3-dimethylbenzofuran derivatives?

Advanced Research Question

Crystal structure analysis (e.g., using Monoclinic P21/n systems) reveals dihedral angles between aromatic rings and substituent orientations, which are crucial for understanding electronic effects . For instance, in fluorinated benzofurans, π-π stacking distances (3.6–3.8 Å) and hydrogen-bonding networks (C–H⋯O/F) stabilize molecular packing . Refinement protocols, such as riding models for H-atoms and AFIX commands in SHELXL, ensure accurate electron density mapping .

What methodologies address discrepancies in NMR and mass spectrometry data for fluorinated benzofurans?

Basic Research Question

Contradictions often arise from isotopic patterns (e.g., ¹⁹F splitting) or solvent impurities. High-resolution MS (HRMS) with ESI+ or EI ionization confirms molecular ions ([M+H]⁺), while ¹H-¹³C HMBC NMR clarifies coupling between fluorine and adjacent methyl groups . For example, 5-Fluoro derivatives exhibit distinct ¹⁹F NMR shifts (δ −110 to −120 ppm) influenced by ring substituents . Purification via column chromatography (hexane/ethyl acetate gradients) minimizes interfering peaks .

What reaction mechanisms govern the formation of 5-Fluoro-2,3-dimethylbenzofuran under acidic vs. basic conditions?

Advanced Research Question

In acidic media, electrophilic substitution dominates, where fluorine acts as a meta-directing group. Under basic conditions (e.g., LDA or n-BuLi), deprotonation at the methyl or furan oxygen positions facilitates nucleophilic attacks, as seen in AgCN-mediated cyanation . Computational studies (DFT) can model transition states, with Fukui indices predicting reactive sites .

How can computational tools predict the reactivity of 5-Fluoro-2,3-dimethylbenzofuran in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Databases like PISTACHIO and Reaxys provide retrosynthetic pathways, while MD simulations evaluate solvent effects on reaction kinetics . For example, solvation free energy in THF vs. DMF may alter activation barriers for methylation .

How can HPLC/GC methods be optimized for analyzing 5-Fluoro-2,3-dimethylbenzofuran in complex mixtures?

Basic Research Question

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves polar impurities. GC-MS using DB-5 columns (30 m × 0.25 mm) and He carrier gas detects volatile derivatives. Calibration with internal standards (e.g., deuterated analogs) improves quantification .

Why do structural analogs of 5-Fluoro-2,3-dimethylbenzofuran exhibit conflicting biological activity in studies?

Advanced Research Question

Subtle structural variations (e.g., sulfonyl vs. acetyl groups) alter binding affinities. For instance, 3-(3-fluorophenylsulfonyl) derivatives show enhanced π-stacking with proteins compared to methylated analogs . Bioactivity assays (e.g., SPR or ITC) quantify these interactions, while docking simulations (AutoDock Vina) map binding poses .

How can green chemistry principles be applied to synthesize 5-Fluoro-2,3-dimethylbenzofuran sustainably?

Advanced Research Question

Replace halogenated solvents with glycerol or ionic liquids to reduce toxicity . Catalytic systems (e.g., Pd/C or Ru complexes) enable lower temperatures and higher atom economy. Microwave-assisted synthesis reduces reaction times and energy use .

What safety protocols are essential when handling 5-Fluoro-2,3-dimethylbenzofuran in the lab?

Basic Research Question

Use fume hoods for volatile intermediates (e.g., acetyl chloride). PPE (gloves, goggles) and spill kits are mandatory. Toxicity data (LD50) from ECHA or PubChem guides waste disposal . Storage at 0–6°C prevents degradation .

How do isotopic labeling studies (e.g., ¹⁸O or ²H) elucidate metabolic pathways of fluorinated benzofurans?

Advanced Research Question

Stable isotopes track metabolite formation via LC-MS/MS. For example, ¹⁸O labeling in dihydrobenzofurans identifies oxidative cleavage sites by cytochrome P450 enzymes . Kinetic isotope effects (KIE) reveal rate-determining steps in degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.